BENGHE

Foundational & Exploratory
Check Availability & Pricing

Spectroscopic Characterization of H-Gly-D-Trp-
OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: H-Gly-D-trp-OH
CAS No.: 50632-89-8
Cat. No.: B2465597

Get Quote

Executive Summary & Physicochemical Profile

H-Gly-D-Trp-OH is a heterodimeric dipeptide containing an achiral N-terminal glycine and a C-

terminal D-tryptophan. Unlike its L-isomer counterpart, the inclusion of D-tryptophan alters the

molecule's interaction with chiral environments (enzymes, receptors) and polarized light, while

retaining identical scalar spectroscopic properties (NMR, MS, IR) in achiral media.

Parameter

Data

IUPAC Name

(2R)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-

yl)propanoic acid

Molecular Formula

Molecular Weight

261.28 g/mol

Monoisotopic Mass

261.1113 Da

Chirality

D-isomer at C-terminus (R-configuration)
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Mass Spectrometry (ESI-MS)

Objective: Validation of molecular mass and sequence connectivity via fragmentation analysis.

Experimental Protocol

 lonization Source: Electrospray lonization (ESI) in Positive Mode (+ve).
e Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
 Direct Infusion: Flow rate 5

L/min.

Fragmentation Logic

In Collision-Induced Dissociation (CID), the peptide bond is the primary cleavage site.
e b-ions: Charge retained on the N-terminus (Glycine fragment).

e y-ions: Charge retained on the C-terminus (Tryptophan fragment).

Diagnostic lon Table
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. . Structural
lon Type m/z (Theoretical) Identity L
Significance
Confirms intact
[M+H]* 262.12 Parent lon ) )
dipeptide mass.
) Common adduct in
[M+Na]* 284.10 Sodium Adduct
glass/solvent contact.
Primary Fragment.
%! 205.09 [H-D-Trp-OH + H]* Confirms C-terminal
Trp.
Confirms N-terminal
b1 58.03 [H-Gly-COJ* _
Glycine.
_ Characteristic Indole
Immonium (Trp) 159.09 ) )
fingerprint.
) Low mass cutoff, often
Immonium (Gly) 30.03

not seen in traps.

Technical Insight: The high intensity of the y1 ion (m/z 205) is characteristic of this sequence

because the tryptophan residue stabilizes the positive charge better than the glycine fragment.

The 159 m/z peak is the "fingerprint" of the indole ring.

Nuclear Magnetic Resonance (NMR)

Obijective: Structural elucidation and confirmation of the indole moiety.

Experimental Protocol
e Solvent: DMSO-

(Dimethyl sulfoxide-d6).[1]
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o Why DMSO? It prevents rapid exchange of the amide and indole protons, allowing them to
be observed as sharp peaks, unlike in

e Frequency: 400 MHz or higher.

o Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

*H NMR Assignment Table (DMSO- )

Proton ( Shift (
Multiplicity Integration Assignment
H) ppm)
] Ring nitrogen
Indole NH 10.8-11.0 Singlet (br) 1H ) )
(Trp side chain).
] Peptide bond (-
Amide NH 8.2-8.6 Doublet 1H
CONH-).
Aromatic 75-7.6 Doublet 1H Indole C4-H.
Aromatic 73-74 Doublet 1H Indole C7-H.
. . Indole C2, C5,
Aromatic 6.9-7.1 Multiplet 3H
C6 protons.
4446 Multiolet 1H Chiral center (D-
A4-4. ultiple
-CH (Trp) P configuration).
33-3.6 Multiplet/Singlet*  2H \-terminal
3-3. ultiplet/Single
-CH (Gly) P g methylene.
-CH ] Side chain
29-3.2 dd (Multiplet) 2H
methylene.
(Trp)
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Critical Note on Stereochemistry: The scalar NMR spectrum of H-Gly-D-Trp-OH in an achiral
solvent (DMSQ) is identical to H-Gly-L-Trp-OH. NMR alone cannot distinguish the enantiomer

without a chiral shift reagent (e.g., Europium salts) or cyclodextrin doping.

*The Glycine protons may appear as an AB system (split) rather than a singlet due to the

proximity of the chiral center on the Tryptophan, rendering them diastereotopic.

Infrared Spectroscopy (FTIR)

Objective: Verification of functional groups (Amide I/, Indole).

ibrational s ( e

Frequency (cm~?) Assignment Mode

3400 - 3300 Indole N-H / Amide A Stretching (Broad)

3050 - 3000 Aromatic C-H Stretching

1680 - 1650 Amide | C=0 Stretch (Peptide Bond)
1550 - 1520 Amide Il N-H Bend / C-N Stretch
1400 - 1350 C-N Stretching

Out-of-plane deformation

740 - 750 Indole Ring
(Ortho-sub)

Stereochemical Validation (CD & Polarimetry)

Objective: The definitive differentiation between H-Gly-D-Trp-OH and H-Gly-L-Trp-OH.

Circular Dichroism (CD)

This is the "Gold Standard" for validating the D-configuration. Tryptophan has a strong
chromophore (Indole).
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e L-Isomer (Reference): Typically shows a positive Cotton effect (peak) around 220-230 nm

(Indole

transition) and negative bands below 200 nm.

o D-Isomer (Target): Will show the inverse spectrum.
o Expected Feature:Negative band/trough around 220-230 nm.
o Expected Feature:Positive band below 200 nm.
Optical Rotation
e Method: Polarimetry (Sodium D-line, 589 nm).
» Solvent: Water or 1M Acetic Acid.
o Result: The specific rotation
will be equal in magnitude but opposite in sign to the L-isomer.
o Reference (L-Gly-Trp):
(in water).
o Target (D-Gly-Trp):
(in water).

Analytical Workflow Diagram

The following diagram illustrates the logical flow for fully characterizing the peptide, ensuring
both chemical identity and stereochemical purity.
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Unknown Sample

(Putative H-Gly-D-Trp-OH)

1. Mass Spectrometry
(ESI-MS)

Check: m/z 262.1 (M+H)
Fragment: 205 (y1), 159 (Indole)

2. 1H NMR
(DMSO-d6)

Check: Indole NH (10.8)
Amide NH (8.2)
Integration 2:1 (Gly:Trp)

rong Mass

3. Stereochemical Analysis
(CD / Polarimetry)

Check: Negative Cotton Effect (225nm)
Negative Optical Rotation

L-lIsomer Detected

D-Isomer Confirmed

REJECT
(Impure / Wrong Isomer)

VALIDATED
H-Gly-D-Trp-OH

Click to download full resolution via product page
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Caption: Step-by-step validation workflow distinguishing chemical connectivity (MS/NMR) from
stereochemical identity (CD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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